(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile
Description
“(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile” is a chiral bicyclic compound featuring an azetidine (4-membered nitrogen-containing ring) and a pyrrolidine (5-membered nitrogen-containing ring) linked via a carbonyl group. Its stereochemistry is critical, with both the pyrrolidine and azetidine moieties adopting the (S)-configuration.
This compound’s synthesis likely involves multi-step reactions, including N-acylation and cyclization strategies.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-1-[(2S)-pyrrolidine-2-carbonyl]azetidine-2-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c10-6-7-3-5-12(7)9(13)8-2-1-4-11-8/h7-8,11H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
RFYMUEYOCGQVEL-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CC[C@H]2C#N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC2C#N |
Origin of Product |
United States |
Preparation Methods
L-Proline as a Chiral Building Block
The (S)-pyrrolidine-2-carbonyl group is typically derived from L-proline, a commercially available chiral pool starting material. Source and detail a two-step process:
-
N-Acylation : L-Proline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
Carboxylic Acid to Nitrile Conversion : The intermediate is converted to a carbonitrile via a Hofmann degradation or modified Curtius rearrangement. For example, treatment with thionyl chloride forms the acyl chloride, followed by reaction with ammonia to yield the amide, which is dehydrated using POCl₃ or PCl₅ to produce (S)-pyrrolidine-2-carbonitrile.
Critical Parameters :
-
Temperature Control : Reactions are conducted below 0°C to prevent epimerization.
-
Solvent Choice : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.
Azetidine-2-carbonitrile Synthesis
Ring-Closing Strategies
Azetidine rings are constructed via intramolecular nucleophilic substitution or cyclization of γ-amino alcohols. Source describes a patent utilizing L-methionine as a precursor:
-
Halogenation : L-Methionine is converted to L-4-halo-2-(tert-butoxycarbonylamino)butyrate using iodine or carbon tetrabromide.
-
Deprotection and Cyclization : Removal of the tert-butoxycarbonyl (Boc) group with trifluoroacetic acid (TFA) followed by treatment with a weak base (e.g., K₂CO₃) induces ring closure to form azetidine-2-carboxylic acid derivatives.
-
Nitrile Introduction : The carboxylic acid is converted to the nitrile via a Schmidt reaction or using cyanide sources (e.g., TMSCN) under Mitsunobu conditions.
Alternative Route : Source reports a diastereoselective [2+2] cycloaddition between imines and ketenes, yielding trans-azetidines with >90% selectivity. This method could be adapted for nitrile-bearing azetidines by incorporating cyano-substituted ketenes.
Coupling of Pyrrolidine and Azetidine Moieties
Amide Bond Formation
The final step involves coupling the (S)-pyrrolidine-2-carbonyl chloride with (S)-azetidine-2-carbonitrile. Source highlights carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous DMF or THF:
-
Activation : (S)-Pyrrolidine-2-carbonyl chloride is generated in situ using oxalyl chloride.
-
Coupling : The acyl chloride reacts with (S)-azetidine-2-carbonitrile in the presence of Hünig’s base (DIPEA) at −20°C to 0°C.
Yield Optimization :
Stereochemical Preservation and Analysis
Chiral HPLC Validation
Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., Chiralpak IC). Source reports >99% ee for analogous pyrrolidine derivatives when reactions are conducted under inert atmospheres.
X-ray Crystallography
Single-crystal X-ray structures confirm the (S,S) configuration, as demonstrated in patent for related azetidine-pyrrolidine conjugates.
Scalability and Industrial Considerations
Source emphasizes cost-effective scaling using L-methionine (≈$50/kg) versus synthetic chiral auxiliaries. Key steps for pilot-scale production include:
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimalarial activity.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides . This inhibition can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in DPP-IV Inhibitor Development
The compound is structurally related to intermediates used in synthesizing DPP-IV inhibitors like Vildagliptin and Saxagliptin . Below is a comparative analysis of key features:
*Calculated based on molecular formula C₉H₁₁N₃O.
Key Observations :
- Ring Size and Rigidity : The azetidine ring in the target compound introduces higher ring strain compared to the pyrrolidine-based analogues. This may enhance binding affinity to DPP-IV’s catalytic site, as smaller rings can enforce specific conformations .
- Functional Groups : The nitrile group is conserved across these compounds, acting as a “warhead” to covalently inhibit the DPP-IV enzyme. However, the chloroacetyl group in ’s compound offers a reactive site for further derivatization, whereas the azetidine analogue’s carbonyl group may prioritize stability .
- Stereochemical Complexity : The (S,S) configuration in the target compound is critical for mimicking natural peptide substrates of DPP-IV, similar to the stereospecificity observed in ’s trifluoroacetate derivative .
Pharmacological and Physicochemical Properties
- Solubility : The azetidine derivative’s smaller ring may reduce solubility compared to pyrrolidine-based compounds, necessitating formulation adjustments.
- Metabolic Stability : The nitrile group in all three compounds is resistant to hydrolysis, prolonging half-life in vivo. However, the azetidine ring’s strain could increase susceptibility to enzymatic degradation compared to pyrrolidine .
Biological Activity
(S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for developing new therapeutic agents.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
- CAS Number : 125746-16-9
Research indicates that (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in cellular signaling pathways. The compound's activity likely stems from its ability to modulate these targets, leading to alterations in cellular responses.
In Vitro Studies
In vitro studies have demonstrated that (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile exhibits significant biological activity against several cell lines. For instance, it has been shown to inhibit the proliferation of cancer cells, with IC50 values indicating potent anti-cancer properties.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10.5 | Inhibition of growth |
| MCF-7 | 8.3 | Induction of apoptosis |
| A549 | 12.7 | Cell cycle arrest |
Case Studies
- Cancer Treatment : A study investigated the effects of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile on breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
- Neuroprotection : Another case study explored the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated that it could reduce oxidative stress markers and enhance neuronal survival, highlighting its possible application in treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of (S)-1-((S)-Pyrrolidine-2-carbonyl)azetidine-2-carbonitrile has not been extensively characterized; however, preliminary studies suggest moderate bioavailability and a favorable distribution profile in biological tissues.
Q & A
Q. What are the key synthetic routes for (S)-1-((S)-pyrrolidine-2-carbonyl)azetidine-2-carbonitrile, and how is stereochemistry controlled?
The compound is synthesized via N-acylation of L-proline derivatives. A common method involves reacting L-proline with chloroacetyl chloride in THF under reflux, followed by sequential coupling with DCC and ammonium bicarbonate to form intermediates. Stereochemical control is achieved using enantiomerically pure starting materials (e.g., L-proline) and maintaining low temperatures during critical steps to minimize racemization . Key intermediates are characterized by NMR (e.g., H and C) and IR spectroscopy to confirm retention of chirality .
Q. How is the structural identity of this compound validated in synthetic workflows?
Structural validation employs:
- NMR spectroscopy : Chemical shifts for chiral carbons (e.g., δ 4.47 ppm for the α-carbon in azetidine) confirm stereochemistry.
- IR spectroscopy : Peaks at 1723 cm (C=O stretch) and 3383 cm (amide N-H) verify functional groups.
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (e.g., C: 43.88%, H: 5.26% for intermediate 8) .
Q. What role does this compound play in medicinal chemistry research?
It serves as a critical intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, which are explored for type 2 diabetes treatment. The cyanopyrrolidine moiety mimics the transition state of peptide hydrolysis, enabling competitive inhibition of DPP-IV .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during α-alkylation of azetidine-2-carbonitrile derivatives?
Diastereoselective α-alkylation is achieved using chiral auxiliaries (e.g., N-borane complexes derived from (S)-1-arylethylamine). For example, treatment with LDA at −78°C followed by benzyl bromide yields (2S)-configured products with >70% diastereomeric excess. The mechanism involves chelation-controlled transition states, where the borane complex directs alkylation to the pro-R position .
Q. What computational strategies predict the bioactivity of azetidine-2-carbonitrile derivatives?
Quantitative structure-activity relationship (QSAR) models using descriptors like partition coefficient (log P) and HOMO energy effectively predict antiplasmodial activity. For example, higher log P values correlate with enhanced penetration into Plasmodium falciparum membranes, while lower HOMO energies improve redox stability . Validation with test sets (e.g., 10 molecules) shows >85% accuracy in predicting pEC values .
Q. How do conflicting yields in reported syntheses arise, and how can they be resolved?
Discrepancies in yields (e.g., 52.5% vs. 63.6% for intermediate 9) stem from variations in purification methods (column chromatography vs. crystallization) and solvent systems (2% MeOH/CHCl vs. diisopropyl ether). Optimization involves screening solvent polarities and temperatures during crystallization to maximize recovery .
Q. What strategies mitigate racemization during acyl transfer reactions?
Racemization is minimized by:
- Using mild coupling agents (e.g., DCC) instead of high-temperature methods.
- Conducting reactions at 0–5°C to stabilize the tetrahedral intermediate.
- Monitoring optical rotation ([α]) post-synthesis to detect chirality loss .
Methodological Guidance
Q. How to troubleshoot low yields in the final coupling step?
- Issue : Low conversion due to steric hindrance.
- Solution : Use bulky bases (e.g., Hünig's base) to deprotonate the amine nucleophile, enhancing reactivity. Alternatively, switch to microwave-assisted synthesis to reduce reaction time and improve efficiency .
Q. What analytical techniques resolve overlapping peaks in NMR spectra?
- 2D NMR (HSQC, HMBC) : Assigns protons to specific carbons in congested regions.
- Deuterated solvents : CDCl or DMSO-d improves resolution by reducing proton exchange .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar derivatives?
Subtle structural changes (e.g., substituents on the pyrrolidine ring) alter binding affinity to DPP-IV. For instance, 4-phenylbutanoyl derivatives show 10-fold higher potency than benzoyl analogs due to enhanced hydrophobic interactions with the S2 pocket . Meta-analysis of IC values across studies helps identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
